molecular formula C26H27ClN2O3 B1681699 SDM25N hydrochloride CAS No. 342884-71-3

SDM25N hydrochloride

Cat. No. B1681699
M. Wt: 451 g/mol
InChI Key: QLLCUVACGPLGAX-IDRHMUJXSA-N
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Description

SDM25N hydrochloride is a highly selective non-peptide δ receptor antagonist . It has a molecular formula of C26H26N2O3·HCl and a molecular weight of 450.96 . It is not intended for therapeutic purposes and cannot be sold to patients .


Molecular Structure Analysis

The IUPAC name for SDM25N hydrochloride is (1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

SDM25N hydrochloride appears as an off-white solid . It is soluble to 10 mM in water and to 100 mM in DMSO . It should be stored at 4°C .

Scientific Research Applications

Photocatalytic Degradation of Sulfonamides

Research has investigated the use of SDM (Sulfadimethoxine) in photocatalytic degradation processes. A study by Guo et al. (2012) explored the degradation of SDM and related sulfonamides in water suspensions exposed to solar light irradiation, using mesoporous TiO2 microspheres. This approach proved more effective than traditional catalysts, demonstrating the potential of SDM in enhancing photocatalytic degradation of environmental contaminants (Guo et al., 2012).

Role in Polymer and Material Science

SDM has applications in polymer and material science. For instance, a novel hydrogel was developed by copolymerization of SDM with N-vinyl-pyrrolidone (NVP), as reported by Guo et al. (2007). This hydrogel demonstrated strong pH sensitivity and good swelling reversibility, making it useful in drug delivery systems and other biomedical applications (Guo et al., 2007).

Environmental Impact Studies

SDM's impact on the environment has also been studied. For example, the effects of a dispersant containing SDM on the sorption dynamics of hydrocarbons in marine sediments were evaluated by Perez Calderon et al. (2018). Their findings highlight how SDM-containing dispersants affect the behavior of pollutants in marine environments near hydrocarbon exploration areas (Perez Calderon et al., 2018).

Photodegradation in Aquaculture Waters

The photodegradation of SDM in aquaculture waters was studied by Guerard et al. (2009). They found that dissolved organic matter from eutrophic water bodies can act as a photosensitizer for SDM, leading to its rapid phototransformation. This research is crucial for understanding the fate of antibiotics like SDM in aquatic environments (Guerard et al., 2009).

Safety And Hazards

For safe handling of SDM25N hydrochloride, avoid inhalation, contact with eyes and skin, and formation of dust and aerosol . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

properties

IUPAC Name

(1S,2S,13R)-22-(2-methylprop-2-enyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O3.ClH/c1-14(2)13-28-10-9-25-21-15-7-8-19(29)23(21)31-24(25)22-17(12-26(25,30)20(28)11-15)16-5-3-4-6-18(16)27-22;/h3-8,20,24,27,29-30H,1,9-13H2,2H3;1H/t20?,24-,25-,26+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLCUVACGPLGAX-XXCZMEBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCC23C4C5=C(CC2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CN1CC[C@]23[C@@H]4C5=C(C[C@]2(C1CC6=C3C(=C(C=C6)O)O4)O)C7=CC=CC=C7N5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 90479789

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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